Dexketoprofeno

Descripción general

Descripción

Dexketoprofeno es un fármaco antiinflamatorio no esteroideo (AINE) que es el enantiómero dextrorrotatorio del ketoprofeno. Se utiliza por sus propiedades analgésicas, antipiréticas y antiinflamatorias. El this compound se utiliza comúnmente para el tratamiento del dolor leve a moderado, incluido el dolor musculoesquelético, la dismenorrea y el dolor de muelas .

Aplicaciones Científicas De Investigación

Analgesic Applications

Dexketoprofen is primarily utilized for its analgesic effects in various pain management scenarios, including:

- Postoperative Pain Relief : Dexketoprofen has been shown to be effective in managing acute postoperative pain. A study demonstrated that a single fixed-dose of dexketoprofen combined with tramadol provided significant pain relief compared to placebo .

- Chronic Pain Management : Research indicates that dexketoprofen can be beneficial in treating chronic pain conditions such as osteoarthritis and rheumatoid arthritis, where it reduces inflammation and pain effectively .

Combination Therapy

Combining dexketoprofen with other analgesics enhances its efficacy:

- With Tramadol : Studies have highlighted that the combination of dexketoprofen with tramadol results in superior analgesia compared to either drug alone. This combination is particularly effective in managing moderate to severe pain .

- With Thiocolchicoside : Recent investigations suggest that dexketoprofen combined with thiocolchicoside not only improves pain relief but also enhances muscle relaxation, making it useful in musculoskeletal disorders .

Safety Profile and Side Effects

Dexketoprofen is generally well-tolerated, with a favorable safety profile:

- Minimal Toxicity : A study on the intra-articular application of dexketoprofen trometamol indicated no significant histopathological changes in knee joints, suggesting low toxicity when administered locally .

- Side Effects : While side effects are typically mild and transient, they may include gastrointestinal disturbances and dizziness. Serious adverse effects are rare, making dexketoprofen a safer alternative compared to traditional NSAIDs like diclofenac .

Innovative Delivery Methods

Recent advancements have explored new delivery methods for dexketoprofen:

- Slow-Release Formulations : Researchers are developing long-acting formulations of dexketoprofen that could provide sustained analgesia with reduced dosing frequency, enhancing patient compliance and comfort .

- Intra-Articular Injections : The use of dexketoprofen in joint injections has been studied for its potential to provide localized pain relief without systemic side effects .

Emerging Therapeutic Areas

Research is ongoing into new applications of dexketoprofen:

- Epilepsy : Preliminary studies suggest that dexketoprofen may raise the epileptic threshold, indicating potential utility in managing seizure disorders .

- Oncology : There is growing interest in exploring the role of dexketoprofen in cancer pain management due to its efficacy in reducing inflammation and pain associated with tumor growth .

Case Studies and Research Findings

Mecanismo De Acción

El dexketoprofeno ejerce sus efectos inhibiendo las enzimas ciclooxigenasa (COX), específicamente COX-1 y COX-2. Estas enzimas participan en la síntesis de prostaglandinas, que son mediadores de la inflamación, el dolor y la fiebre. Al bloquear la acción de las enzimas COX, el this compound reduce la producción de prostaglandinas, aliviando así el dolor y la inflamación .

Análisis Bioquímico

Biochemical Properties

Dexketoprofen exerts its effects by inhibiting cyclooxygenases (COX), enzymes responsible for the synthesis of prostaglandins . This inhibition reduces prostaglandin synthesis, thereby reducing inflammation and pain .

Cellular Effects

Dexketoprofen has been shown to have effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can reduce the rate of prostaglandin synthesis, a key process in inflammation and pain signaling .

Molecular Mechanism

The molecular mechanism of Dexketoprofen involves the inhibition of the cyclooxygenase pathway, which reduces prostaglandin synthesis . This inhibition is achieved through binding interactions with the COX-1 and COX-2 enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, Dexketoprofen has been observed to have a rapid onset of action . It does not accumulate significantly when administered as 25mg of free acid three times daily . Over time, it is eliminated following extensive biotransformation to inactive glucuroconjugated metabolites .

Dosage Effects in Animal Models

In animal models, the analgesic efficacy of Dexketoprofen was observed to be significantly superior to placebo in doses above 7mg . A dose-response relationship could be seen between 12.5 and 25mg, with the superiority of the 25mg dose being more a result of an extended duration of action than of an increase in peak analgesic effect .

Metabolic Pathways

Dexketoprofen is metabolized in the liver by glucuronidation . It is primarily conjugated to an acyl-glucuronide . Dexketoprofen trometamol is also metabolized by the hepatic cytochrome P450 enzymes (CYP2C8 and CYP2C9) .

Transport and Distribution

Dexketoprofen is rapidly absorbed and reaches the maximum concentration 30 minutes after drug intake . It binds extensively to plasma proteins, particularly albumin . The drug is distributed within cells and tissues, with a mean volume of distribution of 0.25 L/kg .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El dexketoprofeno se sintetiza a partir del ketoprofeno racèmico a través de un proceso conocido como resolución quiral. La mezcla racémica de ketoprofeno se separa en sus enantiómeros, y se aísla el enantiómero dextrorrotatorio. Un método común implica el uso de cromatografía quiral o técnicas de cristalización para lograr esta separación .

Métodos de producción industrial

En entornos industriales, el this compound se produce a menudo como su sal de trometamol, conocida como this compound trometamol. La síntesis implica la reacción de this compound con trometamina en un disolvente orgánico. La mezcla de reacción se purifica entonces mediante cristalización y filtración para obtener el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

El dexketoprofeno sufre varios tipos de reacciones químicas, entre ellas:

Oxidación: El this compound puede oxidarse para formar varios metabolitos.

Reducción: Las reacciones de reducción pueden convertir el this compound en su alcohol correspondiente.

Sustitución: Las reacciones de sustitución pueden ocurrir en el grupo benzoilo, lo que lleva a la formación de diferentes derivados

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: Se emplean reactivos como los halógenos y los nucleófilos en diversas condiciones

Principales productos formados

Comparación Con Compuestos Similares

Compuestos similares

Ketoprofeno: La mezcla racémica de la que se deriva el dexketoprofeno.

Ibuprofeno: Otro AINE con propiedades analgésicas y antiinflamatorias similares.

Naproxeno: Un AINE utilizado para el alivio del dolor y la reducción de la inflamación

Unicidad

El this compound es único en el sentido de que es el enantiómero dextrorrotatorio del ketoprofeno, lo que proporciona un inicio de acción más rápido y un mejor valor terapéutico en comparación con la mezcla racémica. También tiene un perfil de efectos secundarios más favorable, con un menor riesgo gastrointestinal y cardiovascular .

Actividad Biológica

Dexketoprofen is a nonsteroidal anti-inflammatory drug (NSAID) derived from ketoprofen, specifically the dextrorotatory enantiomer. It is widely used for its analgesic and anti-inflammatory properties. This article explores the biological activity of dexketoprofen, focusing on its pharmacokinetics, efficacy in pain management, and safety profile, supported by case studies and research findings.

Pharmacokinetics

Dexketoprofen trometamol is a water-soluble salt that exhibits rapid absorption and high bioavailability. Key pharmacokinetic parameters include:

- Cmax (Maximum Plasma Concentration) : Achieved within 0.25 to 0.75 hours after administration.

- t(max) (Time to Maximum Concentration) : Shorter compared to its racemic counterpart, ketoprofen, which has a t(max) of 0.5 to 3 hours.

- Protein Binding : Strongly bound to plasma proteins, primarily albumin.

- Metabolism : Extensively metabolized to inactive glucuronide conjugates, with minimal unchanged drug excreted in urine .

Analgesic Efficacy

Dexketoprofen has been shown to be effective in various clinical settings for acute pain relief. A meta-analysis indicated that dexketoprofen at doses of 25 mg significantly improves pain relief compared to placebo, with a risk ratio for achieving at least 50% pain relief of 4.66 . The analgesic efficacy is comparable to other NSAIDs, with the following notable findings:

- Pain Relief : In studies involving postoperative pain management, dexketoprofen demonstrated a significant reduction in pain intensity within hours of administration. For instance, in a study involving 599 patients, 65% achieved a ≥30% reduction in pain intensity at 8 hours post-dose .

- Dosing : The efficacy of dexketoprofen shows a dose-response relationship up to 25 mg; higher doses do not significantly enhance analgesic effects but prolong duration .

Case Studies

Several case studies highlight the practical application of dexketoprofen in clinical settings:

- Postoperative Pain Management : A fixed-dose combination of tramadol and dexketoprofen (TRAM/DKP) was evaluated in postoperative patients across Asia. The combination resulted in excellent pain control with minimal adverse events reported (13.9% mild to moderate) and high patient satisfaction (95.69%) .

- Acute Pain Control : In a cohort of patients undergoing various surgeries, dexketoprofen provided rapid and effective analgesia, reducing pain scores significantly from baseline levels within hours of administration .

Safety Profile

Dexketoprofen is generally well-tolerated, with adverse effects similar to those observed with other NSAIDs:

- Common Adverse Effects : Nausea, vomiting, and dizziness are the most frequently reported side effects.

- Safety in Use : Clinical trials indicate that adverse events are uncommon and not significantly different from placebo groups .

Comparative Efficacy

The following table summarizes the comparative efficacy of dexketoprofen against other analgesics:

| Drug | Dose | NNT (Number Needed to Treat) for ≥50% Pain Relief | Time to Remedication |

|---|---|---|---|

| Dexketoprofen | 10-25 mg | 3.2 - 3.6 | ~4 hours |

| Ketoprofen | 12.5 - 100 mg | 2.4 - 3.3 | ~5 hours |

| Etoricoxib | 120 mg | Not specified | Not specified |

Propiedades

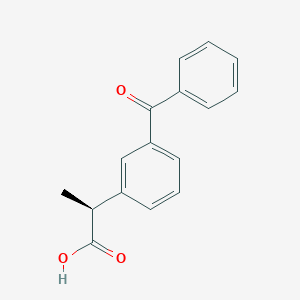

IUPAC Name |

(2S)-2-(3-benzoylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKYWVDODHFEZIM-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40905141 | |

| Record name | Dexketoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

It is a non-steroidal anti-inflammatory drug (NSAID) that reduces prostaglandin synthesis via inhibition of cyclooxygenase pathway (both COX-1 and COX-2) activity. | |

| Record name | Dexketoprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09214 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

22161-81-5 | |

| Record name | (+)-Ketoprofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22161-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexketoprofen [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022161815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexketoprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09214 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dexketoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-(3-benzoylphenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXKETOPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KD9E78X68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dexketoprofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041873 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.